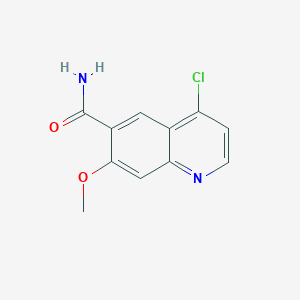

4-Chloro-7-methoxyquinoline-6-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTVNIDMGKZSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629105 | |

| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417721-36-9 | |

| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Identifying a Key Pharmaceutical Building Block

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide for Drug Development Professionals

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₉ClN₂O₂.[1][2] At room temperature, it typically presents as a white to light yellow solid.[1][3][4] While not an active pharmaceutical ingredient (API) itself, it has garnered significant attention within the pharmaceutical industry. Its primary importance lies in its role as a critical intermediate in the synthesis of potent, targeted therapies.[3][5][6][7] Specifically, it is a direct precursor to Lenvatinib, an orally active multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, liver, and kidney cancer.[5][7]

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and marketed drugs.[7] Derivatives of quinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[7][8][9] This inherent biological potential of the core structure underscores the value of intermediates like this compound in the discovery and development of novel therapeutics. This guide provides a detailed overview of its fundamental properties, synthesis, and application, tailored for researchers and scientists in the field.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational for its application in synthesis and process development. The properties of this compound are summarized below. These parameters are crucial for determining appropriate solvents for reactions and purification, predicting stability, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 417721-36-9 | [1][2][10] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 236.65 g/mol | [1][2] |

| IUPAC Name | This compound | [2][10] |

| Appearance | White to off-white or light yellow solid | [1][3][4] |

| Melting Point | >205°C (decomposes) | [11] |

| Boiling Point | 426.7°C at 760 mmHg (Predicted) | [3][6][12] |

| Density | ~1.4 g/cm³ (Predicted) | [3][6][12] |

| Solubility | Limited solubility in water; moderately soluble in DMSO and DMF. | [1] |

| pKa | 15.28 ± 0.30 (Predicted) | [1] |

Chemical Synthesis: Pathways to a Crucial Intermediate

The synthesis of this compound can be achieved through several routes. The choice of a specific pathway in a drug development setting is often dictated by factors such as yield, purity, cost of starting materials, scalability, and safety. A prevalent and high-yielding method involves the hydrolysis of a nitrile precursor.[7] Another documented approach is the chlorination of the corresponding 4-hydroxy derivative.[13]

The following diagram and protocol detail a common synthetic route starting from 6-cyano-7-methoxy-4-chloroquinoline. This method is chosen for its straightforwardness and high reported yield.

Caption: Synthetic workflow for the hydrolysis of the nitrile precursor.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is based on methodologies described for the preparation of Lenvatinib intermediates.[5] The causality behind this choice is the direct conversion of the nitrile group (-CN) to a carboxamide group (-CONH₂) through acid-catalyzed hydrolysis, a reliable and well-understood organic transformation.

Materials:

-

6-cyano-7-methoxy-4-chloroquinoline

-

Glacial Acetic Acid

-

Deionized Water

-

Ice

Equipment:

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

-

Beakers

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction flask, dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in 1500mL of an acetic acid solution (volume ratio of glacial acetic acid to water is 1:1).[5] Rationale: Acetic acid acts as both a solvent and a catalyst for the hydrolysis reaction.

-

Heating and Reaction: Heat the reaction mixture to 80°C with continuous stirring.[5] Maintain this temperature for approximately 24 hours. Rationale: The elevated temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate.

-

Reaction Quenching and Precipitation: After the reaction period, cool the mixture to room temperature.[5] Pour the reaction mixture into 500mL of ice water. Rationale: Cooling and adding to ice water causes the product, which has limited aqueous solubility, to precipitate out of the solution, separating it from the reaction medium and any soluble impurities.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected filter cake with water until the filtrate is neutral. Rationale: This step removes residual acetic acid and other water-soluble impurities.

-

Drying: Dry the purified solid under vacuum to obtain the final product, this compound.

Application in Pharmaceutical Synthesis: The Gateway to Lenvatinib

The principal and most well-documented application of this compound is its function as the penultimate intermediate in the synthesis of Lenvatinib.[3][5][6][14] Lenvatinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumorigenesis and angiogenesis.[7]

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the quinoline ring is a good leaving group, activated by the electron-withdrawing nature of the heterocyclic ring system. This position is readily attacked by the nucleophilic phenoxide, formed from 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in the presence of a base, to form the final ether linkage in Lenvatinib.

Caption: Reaction scheme for the synthesis of Lenvatinib.

Experimental Protocol: Synthesis of Lenvatinib

This protocol outlines the final coupling step, demonstrating the direct application of this compound.[5]

Materials:

-

This compound (2.36g)

-

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.3g)

-

20% Sodium methoxide solution in methanol (5mL)

-

Chloroform (20mL)

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reactant Combination: Combine 2.36g of this compound, 2.3g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, 5mL of 20% sodium methoxide solution, and 20mL of chloroform in a reaction flask.[5] Rationale: Sodium methoxide is a strong base that deprotonates the phenolic hydroxyl group, creating a potent nucleophile required for the SNAr reaction.

-

Reaction Conditions: Heat the mixture under reflux for 5 hours.[5]

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water and transfer to a separatory funnel.[5]

-

Extraction: Separate the organic layer. Wash the organic layer with water until neutral. Rationale: This removes the base, salts, and other aqueous-soluble components.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to obtain pure Lenvatinib.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[16]

Conclusion

This compound is a quintessential example of a non-pharmacologically active intermediate that is indispensable to modern drug manufacturing. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block. For drug development professionals, a thorough understanding of this compound's chemistry is not just academic; it is fundamental to the efficient and safe production of Lenvatinib, a life-saving cancer therapy. The continued exploration of the quinoline scaffold ensures that this and similar intermediates will remain highly relevant in the ongoing search for novel therapeutic agents.

References

-

This compound CAS 417721-36-9. (n.d.). Home Sunshine Pharma. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

4-Chloro-7-methoxy-6-quinolinecarboxamide. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

This compound CAS 417721-36-9. (n.d.). Heim Sólskin Pharma. Retrieved January 12, 2026, from [Link]

-

Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]

- Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. (2023). Google Patents.

-

Cas 417721-36-9,this compound. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2014). PubMed Central. Retrieved January 12, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

-

The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 417721-36-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [wap.guidechem.com]

- 6. tlh.hspchem.com [tlh.hspchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound | 417721-36-9 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound | 417721-36-9 [sigmaaldrich.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide: A Key Intermediate in Modern Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyquinoline-6-carboxamide is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. While possessing a structure suggestive of potential intrinsic biological activity, its primary and most critical role is as a key intermediate in the synthesis of Lenvatinib (E7080), an orally active multi-target tyrosine kinase inhibitor.[1][2][3] Lenvatinib is a crucial therapeutic agent approved for the treatment of several types of cancers, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma.[4][5] Understanding the molecular structure, physicochemical properties, and synthesis of this compound is therefore paramount for researchers and professionals involved in the development and manufacturing of this life-saving oncology drug. This guide provides a comprehensive technical overview of this pivotal molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a quinoline core, substituted with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a carboxamide group at the 6-position. This specific arrangement of functional groups dictates its reactivity and utility as a precursor in multi-step organic syntheses.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 417721-36-9 | [7] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [7][8] |

| Molecular Weight | 236.65 g/mol | [6][8] |

| Appearance | White to off-white or light yellow solid | [7] |

| Melting Point | >205°C (decomposition) | [9][10] |

| Aqueous Solubility | 0.069 g/L (at 25°C) | [7] |

| Solubility | Moderately soluble in DMSO and DMF; slightly soluble in methanol. | [7][10] |

| SMILES | COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | [6] |

| InChI Key | ZBTVNIDMGKZSGC-UHFFFAOYSA-N |

While no experimental crystal structure data is publicly available, the planar nature of the quinoline ring system is a defining feature. The electron-withdrawing effect of the chlorine atom at the 4-position is crucial for the subsequent nucleophilic substitution reaction in the synthesis of Lenvatinib.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimentally obtained spectra are not widely published in peer-reviewed literature, predicted data provides a reliable reference for researchers.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show the following key signals:

| Chemical Shift (ppm) | Multiplicity | Assignment | Source(s) |

| 4.03 | Singlet (s) | 3H, -OCH₃ | [11] |

| 7.56-7.66 | Multiplet (m) | 2H, Aromatic protons | [11] |

| 7.79 | Broad singlet (brs) | 1H, -CONH₂ | [11] |

| 7.88 | Broad singlet (brs) | 1H, -CONH₂ | [11] |

| 8.46-8.49 | Multiplet (m) | 1H, Aromatic proton | [11] |

| 8.78-8.82 | Multiplet (m) | 1H, Aromatic proton | [11] |

Note: The broadness of the carboxamide proton signals is due to quadrupole broadening and potential hydrogen exchange.

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that has been optimized for large-scale pharmaceutical production. Several synthetic routes have been reported, often starting from readily available precursors. A common and efficient method involves the hydrolysis of the corresponding 6-cyano derivative.

Example Synthetic Protocol: Hydrolysis of 6-Cyano-7-methoxy-4-chloroquinoline

This protocol is based on established chemical literature and provides a high-yield pathway to the target molecule.[2]

Step 1: Reaction Setup

-

Dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in a solution of glacial acetic acid and water (1:1500 v/v).

-

Transfer the solution to a suitable reaction vessel equipped with a stirrer and a heating mantle.

Step 2: Hydrolysis

-

Heat the reaction mixture to 80°C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 500mL of ice water to the reaction mixture and stir overnight to facilitate the precipitation of the product.

-

Collect the resulting solid by filtration.

-

Wash the filter cake with water until the filtrate is neutral.

-

Dry the white solid under vacuum to yield this compound (yields of up to 222g have been reported with this method).[2]

Caption: Synthetic workflow for the hydrolysis of the cyano precursor.

Role in Drug Development: The Lenvatinib Synthesis

The paramount importance of this compound lies in its role as the penultimate precursor to Lenvatinib. The chlorine atom at the 4-position of the quinoline ring is activated for nucleophilic aromatic substitution, which is the key bond-forming step in the final stage of the Lenvatinib synthesis.

Final Synthetic Step to Lenvatinib:

In this crucial step, this compound is reacted with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in the presence of a base, such as sodium methoxide, in a suitable solvent like chloroform.[3] The hydroxyl group of the phenolic urea derivative displaces the chlorine atom on the quinoline ring, forming the ether linkage that is characteristic of Lenvatinib.

Caption: Final coupling step in the synthesis of Lenvatinib.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and quality of this compound in a pharmaceutical manufacturing setting. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of this compound and related intermediates. While a specific validated method for this exact molecule is not publicly detailed, methods for closely related quinoline derivatives can be adapted.

Example HPLC Method:

-

Column: C18 (e.g., 250mm x 4.6mm, 5µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Elution: Gradient elution, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for monitoring the progress of synthesis reactions in real-time.

Example TLC Method:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates

-

Mobile Phase: A mixture of dichloromethane, methanol, and triethylamine (e.g., 10:1:0.1 v/v/v). The polarity can be adjusted to achieve an optimal retention factor (Rf) of approximately 0.3-0.5.

-

Visualization: UV light at 254 nm.

Biological Activity and Mechanism of Action Context

While there is some suggestion of potential antimicrobial properties for this compound, there is currently a lack of substantial published evidence to support any significant intrinsic biological activity.[7] Its primary role in the context of biological systems is as a direct precursor to Lenvatinib.

The biological activity of Lenvatinib is well-characterized. It functions as a multi-kinase inhibitor, targeting vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), the platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[4][5] By inhibiting these kinases, Lenvatinib potently disrupts tumor angiogenesis and proliferation pathways. The synthesis of a pure and well-characterized sample of this compound is therefore a critical upstream factor in ensuring the efficacy and safety of the final Lenvatinib drug product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or manufacturing setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound stands as a testament to the importance of synthetic intermediates in the landscape of modern medicine. While it may not possess the headline-grabbing therapeutic activity of its successor, Lenvatinib, its structural features are meticulously designed for efficient chemical transformation into this potent anti-cancer agent. A thorough understanding of its synthesis, characterization, and handling is indispensable for chemists and pharmaceutical scientists working to produce the next generation of targeted cancer therapies. Continued research into more efficient and sustainable synthetic routes for this key intermediate will remain an important endeavor in pharmaceutical process development.

References

-

iChemical. (n.d.). This compound, CAS No. 417721-36-9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. Retrieved from [Link]

- Ricci, A. D., et al. (2020). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of Experimental & Clinical Cancer Research, 39(1), 1-15.

-

PubChem. (n.d.). Lenvatinib. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

Chromatography Online. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

-

ResearchGate. (2024). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). X ray crystallography. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, structural, hirshfeld, spectral, thermal, Z-scan analysis and computational studies of 4-chloroanilinium quinoline-2-carboxylate (4CQ). Retrieved from [Link]

-

MDPI. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

-

PubMed Central (PMC). (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]

- Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

SpringerLink. (2003). X-ray Diffraction Study of 4-Methyl-6,7,8,9-Tetrahydro-2-Quinolone. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). X-ray Crystallography. Retrieved from [Link]

-

Chromatography Online. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

Sources

- 1. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound | 417721-36-9 [amp.chemicalbook.com]

- 11. This compound, CAS No. 417721-36-9 - iChemical [ichemical.com]

4-Chloro-7-methoxyquinoline-6-carboxamide physical and chemical properties

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in modern pharmaceutical synthesis. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis protocols, reactivity profile, and safety considerations of this compound. Our focus is on delivering field-proven insights and explaining the causality behind experimental choices, thereby equipping scientists with the knowledge required for its effective application in research and development, particularly in the synthesis of targeted cancer therapeutics like Lenvatinib.

Introduction: The Strategic Importance of a Privileged Scaffold

The quinoline ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic incorporation of a carboxamide linkage at various positions has been a fruitful strategy for enhancing the therapeutic properties of these molecules, especially in oncology.[1] this compound (CAS No. 417721-36-9) has emerged as a compound of significant interest, not as an end-product, but as a critical building block. Its primary application is as a pivotal intermediate in the synthesis of Lenvatinib (E7080), an orally active multi-target tyrosine kinase inhibitor used in the treatment of thyroid, liver, and other solid tumors.[2][3]

Understanding the nuanced properties and reactivity of this intermediate is not merely an academic exercise; it is fundamental to optimizing the synthesis of high-purity active pharmaceutical ingredients (APIs), ensuring final product efficacy and safety.[3] This guide synthesizes available data to provide a robust technical resource for scientists working with this important molecule.

Physicochemical Properties: A Data-Driven Profile

At room temperature, this compound presents as a white to off-white or light yellow solid powder.[3][4][5] Its stability under standard laboratory conditions makes it a reliable reagent in multi-step synthetic campaigns.[6]

Structural and Molecular Data

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [7][8] |

| CAS Number | 417721-36-9 | [4][7][9] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [4][7][9] |

| Molecular Weight | 236.65 g/mol | [7][9] |

| Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | [7][8] |

| InChI Key | ZBTVNIDMGKZSGC-UHFFFAOYSA-N | [7][8] |

Physical and Solubility Profile

The solubility and physical state are critical parameters for reaction setup, workup, and purification procedures. The compound exhibits limited solubility in water but is moderately soluble in polar organic solvents, a common characteristic for molecules of this class, facilitating its use in a variety of reaction media.[4]

| Property | Value / Observation | Source |

| Appearance | White to off-white / Light yellow solid | [4][5] |

| Melting Point | >205°C (with decomposition) | [10][11] |

| Boiling Point | 426.7 ± 45.0 °C (Predicted) | [5][12] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5][12] |

| Water Solubility | Sparingly soluble (0.069 g/L at 25°C, Predicted) | [4] |

| Organic Solvent Solubility | Moderately soluble in DMSO and DMF | [4] |

| pKa | 15.28 ± 0.30 (Predicted) | [4][11] |

| XLogP3 | 1.7 | [7][12] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Several routes have been documented, typically involving the construction of the quinoline core followed by functional group interconversion.

General Synthetic Strategy

A prevalent synthetic approach involves two key transformations: the formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step. This strategy is advantageous as it utilizes readily available precursors and employs well-understood reaction mechanisms.

This pathway is efficient and allows for large-scale production, which is crucial for a pharmaceutical intermediate.[13]

Detailed Experimental Protocol: Chlorination of 4-Hydroxy-7-methoxyquinoline-6-carboxamide

This protocol is a self-validating system; successful synthesis relies on the careful execution of each step, from reagent addition to workup, to manage reaction exotherms and ensure the desired product precipitates cleanly.

Objective: To convert 4-hydroxy-7-methoxyquinoline-6-carboxamide to this compound via a robust chlorination reaction.[13]

Materials:

-

4-Hydroxy-7-methoxyquinoline-6-carboxamide

-

Tetrahydrofuran (THF)

-

Diisopropylethylamine (DIPEA)

-

Thionyl chloride (SOCl₂)

-

Water (deionized)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.0 eq).

-

Solvent and Base Addition: Add THF (approx. 5 volumes) and Diisopropylethylamine (1.2 eq). Stir the mixture to form a suspension. The choice of a non-protic solvent like THF is critical to prevent unwanted side reactions with the chlorinating agent. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion.

-

Chlorination: Add thionyl chloride (1.2-1.5 eq) to the mixture. Heat the reaction mixture to 60-65°C and maintain for 6-8 hours. The temperature is controlled to ensure a steady reaction rate without promoting decomposition. Progress should be monitored by a suitable technique (e.g., TLC or HPLC).

-

Workup and Isolation: Upon reaction completion, distill off the majority of the solvent under reduced pressure. This step is crucial for efficient product precipitation.

-

Precipitation: Add water (approx. 5 volumes) to the concentrated residue and cool the mixture to approximately 10°C. The significant change in solvent polarity causes the organic product to precipitate out of the aqueous medium.

-

Filtration and Drying: Collect the precipitated solid by centrifugation or filtration. The resulting solid is the target product, this compound. A yield of approximately 89% can be expected.[13]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, LC-MS, and melting point analysis. A reported ¹H NMR spectrum in DMSO-d6 shows characteristic peaks at approximately 4.03 (s, 3H), 7.56-7.66 (m, 2H), 7.79 (brs, 1H), 7.88 (brs, 1H), 8.46-8.49 (m, 1H), and 8.78-8.82 (m, 1H).[13]

Chemical Reactivity and Role in Lenvatinib Synthesis

The chemical utility of this compound is dominated by the reactivity of the chlorine atom at the 4-position. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline ring nitrogen.[14]

This inherent reactivity is expertly exploited in the synthesis of Lenvatinib. The chloro-substituent serves as an excellent leaving group, allowing for the strategic coupling with the phenolic oxygen of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

This SNAr reaction is typically performed in a polar aprotic solvent like DMSO, with a base such as cesium carbonate to deprotonate the phenol, creating a potent nucleophile.[15] The reaction temperature is carefully controlled (e.g., 50-70°C) to facilitate the substitution while minimizing side reactions.[15] The successful execution of this step is paramount for the overall efficiency of the Lenvatinib synthesis.

Biological Context and Structure-Activity Relationship (SAR)

While this compound is an intermediate, the quinoline carboxamide scaffold it belongs to is known for significant biological activity. Derivatives have been investigated as inhibitors of protein kinases, topoisomerases, and human dihydroorotate dehydrogenase, primarily in the context of anticancer drug discovery.[1] Some quinoline-4-carboxamides have also shown promise as antimalarial agents by inhibiting the parasite's translation elongation factor 2 (PfEF2).[16][17]

The structure of this intermediate contains key features that are carried into the final Lenvatinib drug molecule:

-

The Quinoline Core: Provides a rigid scaffold for orienting other functional groups to interact with the kinase hinge region.

-

The 6-Carboxamide Group: Acts as a crucial hydrogen bond donor/acceptor, essential for anchoring the molecule in the ATP-binding pocket of receptor tyrosine kinases.

-

The 7-Methoxy Group: Influences the electronic properties and metabolic stability of the molecule.

Understanding these relationships provides the rationale for its use and underscores the importance of maintaining its structural integrity during synthesis.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[6][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For procedures that may generate dust, a respirator is recommended.[6][18][19]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][19]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[6] It is often recommended to store under an inert atmosphere (nitrogen or argon) at refrigerator temperatures (2-8°C).[11]

In case of accidental release, spills should be cleaned up immediately using dry procedures to avoid generating dust.[6]

Conclusion

This compound is more than a mere precursor; it is a carefully designed molecular fragment that embodies key structural features required for potent kinase inhibition. Its physicochemical properties are well-suited for industrial-scale synthesis, and its specific reactivity at the C4-chloro position is the linchpin for its successful application in the synthesis of Lenvatinib. For the drug development professional, a thorough understanding of this intermediate—from its synthesis and reactivity to its handling and the biological relevance of its core structure—is indispensable for the efficient and safe production of next-generation targeted therapies.

References

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Medicinal Chemistry Research. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound CAS 417721-36-9 - Heim Sólskin Pharma. (n.d.). Retrieved January 12, 2026, from [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

- CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents. (n.d.).

-

This compound - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

- EP3620452A1 - Process for the preparation of lenvatinib - Google Patents. (n.d.).

-

CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

4-Chloro-7-methoxyquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]

-

China 4 Chloro 7 methoxyquinoline 6 carboxamide Manufacturers Factory Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. tlh.hspchem.com [tlh.hspchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 417721-36-9 [chemicalbook.com]

- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. echemi.com [echemi.com]

- 13. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]

- 16. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

4-Chloro-7-methoxyquinoline-6-carboxamide discovery and history

An In-depth Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide: Synthesis, Significance, and Role in the Development of Lenvatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, the synthesis of which was a critical step in the development of the multi-kinase inhibitor, Lenvatinib. This technical guide provides a comprehensive overview of the discovery and history of Lenvatinib, which contextually underscores the importance of its key intermediate. Detailed synthetic pathways for this compound are presented, including step-by-step experimental protocols. Furthermore, the subsequent conversion of this intermediate to Lenvatinib is elucidated. This document serves as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development, offering insights into the chemical foundations of a significant therapeutic agent.

Introduction: The Emergence of a Key Intermediate

In the landscape of modern oncology, targeted therapies have revolutionized treatment paradigms. Lenvatinib (marketed as Lenvima) stands as a testament to this progress, an orally active multi-kinase inhibitor that has demonstrated significant efficacy in treating various solid tumors, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma.[1][2][3] The journey to Lenvatinib's clinical success, however, was paved by intricate chemical synthesis, at the heart of which lies the compound this compound.

This quinoline derivative is not a therapeutic agent in itself but is the cornerstone upon which the complex architecture of Lenvatinib is built.[4] Its discovery and the refinement of its synthesis were driven by the need for an efficient and scalable route to produce Lenvatinib. This guide delves into the technical details of this compound, from the broader context of Lenvatinib's discovery to the specific chemical reactions that bring this crucial intermediate to life.

The Genesis of Lenvatinib: A Multi-Kinase Inhibitor

The development of Lenvatinib was initiated by Eisai Co., Ltd. with the goal of creating a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation.[1][3] Key targets include vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and platelet-derived growth factor receptor alpha (PDGFRα), as well as KIT and RET proto-oncogenes.[3][5]

The discovery program at Eisai led to the identification of Lenvatinib (formerly E7080) as a compound with a unique binding mode to VEGFR2, contributing to its potent and rapid inhibition of kinase activity.[1][3] The successful development of Lenvatinib as a therapeutic agent necessitated a robust and efficient synthetic process, which in turn highlighted the critical role of this compound as a key building block.[4]

Synthesis of this compound: A Technical Deep Dive

Several synthetic routes to this compound have been developed, each with its own set of advantages and considerations. Below are detailed protocols for some of the common methodologies.

Synthesis from 4-Cyano-3-hydroxyaniline

This multi-step synthesis begins with the methylation of 4-cyano-3-hydroxyaniline and proceeds through several intermediates to yield the desired product.[4]

Experimental Protocol:

-

Step 1: Synthesis of 4-cyano-3-methoxyaniline

-

Dissolve 134g of 4-cyano-3-hydroxyaniline in 500mL of N,N-dimethylformamide (DMF).

-

To 300g of this mixture, add 32g of tetrabutylammonium bromide and 268g of potassium carbonate.

-

Heat the reaction system to 110°C and slowly add 100g of dimethyl carbonate.

-

Continue the reaction for 8 hours after the addition is complete.

-

Cool the mixture to room temperature, filter, and remove the solvent under reduced pressure.

-

Add 200g of water and extract with 500mL of ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and recover the solvent.

-

Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[4]

-

-

Step 2: Synthesis of 6-cyano-7-methoxy-4-quinolinone

-

The product from Step 1 is reacted with an appropriate reagent to form the quinolinone ring system. A common method involves a Gould-Jacobs reaction or a variation thereof.

-

-

Step 3: Synthesis of 6-cyano-7-methoxy-4-chloroquinoline

-

The quinolinone from the previous step is chlorinated, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

-

Step 4: Synthesis of this compound

-

Dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in a 1:1500 solution of glacial acetic acid and water.

-

Heat the reaction system to 80°C for 24 hours.

-

Cool the mixture to room temperature and add 500mL of ice water.

-

Stir overnight to allow for the precipitation of a large amount of solid.

-

Filter the solid, wash the filter cake until neutral, and dry to obtain the final product as a white solid.[4]

-

Workflow Diagram:

Caption: Synthesis of this compound from 4-Cyano-3-hydroxyaniline.

Synthesis from Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

This route involves the amidation of a pre-existing quinoline carboxylate ester.[6]

Experimental Protocol:

-

Add ammonia (200 mL, 5.2 mol) to a 500 mL three-necked flask.

-

Add methyl 4-chloro-7-methoxyquinoline-6-carboxylate (10 g, 39.8 mmol).

-

Heat the mixture at 60°C for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform three extractions with dichloromethane to isolate the product.

-

The resulting product is a light yellow solid with a reported yield of 85.17%.[6]

Workflow Diagram:

Caption: Two-step synthesis of this compound.

The Crucial Role in Lenvatinib Synthesis

This compound serves as the key electrophilic partner in a nucleophilic aromatic substitution (SNAAr) reaction to form the core structure of Lenvatinib. [4][7] Experimental Protocol for Lenvatinib Synthesis:

-

Combine 2.36g of this compound and 2.3g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in a reaction vessel. [4]2. Add 20mL of chloroform and 5mL of a 20% sodium methoxide solution in methanol. [4]3. Heat the reaction mixture under reflux for 5 hours. [4]4. After cooling to room temperature, pour the reaction mixture into ice water. [4]5. Separate the organic layer, wash it until neutral, and dry it with anhydrous sodium sulfate. [4]6. Filter and recover the solvent under reduced pressure to obtain the crude product. [4]7. Recrystallize the crude product from an acetone-water mixture to yield pure Lenvatinib. [4] Reaction Diagram:

Caption: The final coupling step in the synthesis of Lenvatinib.

Conclusion

The discovery and development of this compound are intrinsically linked to the successful clinical translation of Lenvatinib. This key intermediate, while not possessing therapeutic properties itself, represents a critical juncture in the manufacturing of a life-extending cancer therapy. The synthetic routes detailed in this guide highlight the ingenuity of process chemistry in enabling the large-scale production of complex pharmaceutical agents. For researchers and professionals in drug development, a thorough understanding of the synthesis and handling of such pivotal intermediates is paramount to the continued advancement of medicinal chemistry and the creation of novel therapeutics.

References

-

Lenvatinib for thyroid cancer treatment: discovery, pre-clinical development and clinical application - PubMed. Available at: [Link]

-

DISCOVERY RESEARCH ON MULTIKINASE INHIBITOR LENVATINIB HONORED WITH PSJ AWARD FOR - Eisai. Available at: [Link]

-

Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - NIH. Available at: [Link]

-

Eisai's Discovery Research on Multikinase Inhibitor Lenvatinib Honored with PSJ Award for Drug Research and Development '20. Available at: [Link]

- CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents.

-

Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Available at: [Link]

- EP3620452A1 - Process for the preparation of lenvatinib - Google Patents.

-

Six-step synthesis of lenvatinib 50 starting from... - ResearchGate. Available at: [Link]

-

Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts - Chemical Papers. Available at: [Link]

-

This compound - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

-

This compound | C11H9ClN2O2 | CID 22936418 - PubChem. Available at: [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lenvatinib for thyroid cancer treatment: discovery, pre-clinical development and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eisai.com [eisai.com]

- 4. guidechem.com [guidechem.com]

- 5. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4-Chloro-7-methoxyquinoline-6-carboxamide, a pivotal intermediate in modern pharmaceutical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, its critical role in the development of targeted cancer therapies, and the broader context of the quinoline scaffold in medicinal chemistry.

Core Identity and Nomenclature

The compound is authoritatively identified by its IUPAC name: This compound .[1][2] It is a halogenated organic compound belonging to the quinoline class of heterocyclic aromatics.[3] At ambient temperatures, it presents as a white to light yellow solid with limited solubility in water but moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4]

Its primary significance in the scientific community stems from its role as a direct precursor in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor used in oncology.[5][6]

Physicochemical Properties

A summary of the compound's key identifiers and properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 417721-36-9 | [1][2][7] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [2][3][7] |

| Molecular Weight | 236.65 g/mol | [2][7] |

| Appearance | White to off-white or light yellow solid | [3][4] |

| Density | ~1.4 g/cm³ | [4][8] |

| Boiling Point | 426.7 °C at 760 mmHg | [4][8] |

| InChI Key | ZBTVNIDMGKZSGC-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | [1][2] |

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound is a critical step in the manufacturing pathway of its downstream products. Several routes have been established, each with distinct advantages concerning yield, reagent safety, and scalability. The choice of a specific pathway is often dictated by the available starting materials and the desired purity of the final product.

Route 1: Amidation of a Carboxylate Ester

A prevalent and high-yielding method involves the direct amidation of the corresponding methyl ester, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. This process is a classic nucleophilic acyl substitution.

Experimental Protocol:

-

Setup: A 500 mL three-necked flask is charged with ammonia (e.g., 200 mL, 5.2 mol).[7][9]

-

Reagent Addition: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (e.g., 10 g, 39.8 mmol) is added to the ammonia solution.[7][9]

-

Reaction: The mixture is heated to 60 °C and allowed to react for approximately 4 hours.[7][9] The ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.

-

Workup: Upon completion, the reaction is cooled to room temperature.[7][9]

-

Extraction & Isolation: The product is extracted from the aqueous mixture using a suitable organic solvent, such as dichloromethane. The organic layers are combined, dried, and concentrated to yield the final product as a light yellow solid, with reported yields around 85%.[7]

Caption: Synthetic workflow for the amidation of the carboxylate ester.

Route 2: Chlorination of a Hydroxyquinoline Precursor

An alternative strategy, often employed in industrial settings, involves building the core and then introducing the critical chlorine atom at the C4 position.[10]

Experimental Protocol:

-

Step A (Cyclization): 4-amino-2-methoxybenzamide undergoes a nucleophilic substitution reaction to form 4-hydroxy-7-methoxyquinoline-6-carboxamide. This step constructs the quinoline ring system.[10]

-

Step B (Chlorination): The resulting 4-hydroxy-7-methoxyquinoline-6-carboxamide is subjected to a chlorination reaction.[10]

-

Reagent Details: The intermediate is dissolved in a solvent like tetrahydrofuran with a base such as diisopropylethylamine. A chlorinating agent, typically thionyl chloride (SOCl₂), is added.[10] The hydroxyl group at the C4 position is a good leaving group after protonation, allowing for substitution by the chloride ion.

-

Reaction Conditions: The mixture is heated (e.g., 60-65 °C) for 6-8 hours to drive the reaction to completion.[10]

-

Isolation: After the reaction, the solvent is removed under reduced pressure. The residue is quenched with water, causing the product to precipitate. The solid is then collected by filtration, yielding the target compound with reported yields as high as 89%.[10]

Application in Targeted Drug Synthesis: The Lenvatinib Pathway

The paramount application of this compound is its function as the penultimate intermediate in the synthesis of Lenvatinib.[5][6] Lenvatinib is a potent oral multi-target tyrosine kinase inhibitor (TKI) approved for treating various cancers, including thyroid, liver, and kidney cancer.[5][6]

The synthesis of Lenvatinib from this intermediate involves a nucleophilic aromatic substitution (SNAAr) reaction.

Reaction Protocol:

-

Coupling Reaction: this compound is reacted with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[5][11]

-

Conditions: The reaction is typically carried out in a polar aprotic solvent like DMSO in the presence of a base, such as cesium carbonate or sodium methoxide.[5][11] The base deprotonates the hydroxyl group on the urea derivative, creating a potent nucleophile.

-

Mechanism: This nucleophile then attacks the C4 position of the quinoline ring, displacing the chloride—a good leaving group. The electron-withdrawing nature of the quinoline nitrogen facilitates this attack.

-

Final Product: The reaction yields the final active pharmaceutical ingredient, Lenvatinib [4-(3-Chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide].[11]

Caption: Logical pathway from precursor to Lenvatinib and its therapeutic action.

Broader Biological Context and Future Research Directions

The quinoline scaffold, of which this compound is a derivative, is recognized as a "privileged structure" in medicinal chemistry.[6] This designation is due to its recurring presence in molecules with a wide array of biological activities.

-

Anticancer Properties: Beyond Lenvatinib, numerous quinoline derivatives have been shown to inhibit tumor growth, induce apoptosis, and prevent angiogenesis.[6]

-

Antimicrobial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine and has been explored for activity against various bacteria and fungi.[6]

-

Structure-Activity Relationships (SAR): this compound serves as an excellent starting point for SAR studies. Systematic modification of its functional groups—the C6-carboxamide, the C4-chloro, and the C7-methoxy groups—can lead to the discovery of novel compounds with inhibitory activity against new protein targets in oncology, infectious diseases, and neuroinflammation.[6]

Safety and Handling

As a laboratory chemical, proper handling is essential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[13]

-

Spills: In case of a spill, avoid generating dust. Clean up spills promptly using appropriate absorbent materials and dispose of waste according to institutional and local regulations.[12]

References

-

Title: this compound CAS 417721-36-9 Source: Heim Sólskin Pharma URL: [Link]

-

Title: this compound | C11H9ClN2O2 | CID 22936418 Source: PubChem URL: [Link]

-

Title: Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

- Title: CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide Source: Google Patents URL

- Title: EP3620452A1 - Process for the preparation of lenvatinib Source: Google Patents URL

-

Title: CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide Source: Pharmaffiliates URL: [Link]

-

Title: this compound CAS 417721-36-9 Source: Home Sunshine Pharma URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 Source: PubChem URL: [Link]

-

Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. tlh.hspchem.com [tlh.hspchem.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 417721-36-9 [chemicalbook.com]

- 10. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]

- 11. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 417721-36-9|this compound|BLD Pharm [bldpharm.com]

The Foundational Role of 4-Chloro-7-methoxyquinoline-6-carboxamide in Multi-Targeted Kinase Inhibition: A Mechanistic Exploration

Foreword: From a Key Intermediate to a Clinically Pivotal Kinase Inhibitor

In the landscape of modern oncology, the pursuit of precision therapeutics has led to the development of highly specific and potent small molecule inhibitors. While the final active pharmaceutical ingredient (API) often takes center stage, the journey from laboratory synthesis to clinical application is paved with critical, yet often overlooked, chemical intermediates. This guide focuses on 4-Chloro-7-methoxyquinoline-6-carboxamide, a key building block in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor. Understanding the chemistry of this precursor is intrinsically linked to appreciating the mechanism of action of the final drug. This document will elucidate the pivotal role of this compound in the synthesis of Lenvatinib and provide a comprehensive overview of Lenvatinib's mechanism of action, supported by experimental evidence and methodologies for its characterization.

This compound: The Architectural Cornerstone of Lenvatinib

This compound is a pharmaceutical intermediate, not an active therapeutic agent in itself.[1][2] Its significance lies in providing the core quinoline scaffold necessary for the synthesis of Lenvatinib.[1][2][3] The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1]

The synthesis of Lenvatinib involves the reaction of this compound with other chemical precursors, a process that underscores the importance of the purity and precise structure of this intermediate to ensure the efficacy and safety of the final drug product.[1][2]

Synthetic Pathway Overview: From Intermediate to API

The synthesis of Lenvatinib from this compound is a multi-step process. A common synthetic route involves the reaction of this compound with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in the presence of a base.[2] This reaction couples the quinoline core with the substituted phenylurea moiety, forming the final Lenvatinib molecule.

Caption: High-level overview of Lenvatinib synthesis.

Lenvatinib: A Multi-Pronged Attack on Cancer Pathophysiology

Lenvatinib is an orally active, multi-target tyrosine kinase inhibitor (TKI) that exerts its anti-cancer effects by potently and selectively inhibiting several key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis (the formation of new blood vessels), and cancer progression.[4][5][6]

Primary Molecular Targets and Inhibitory Profile

Lenvatinib's mechanism of action is centered on its ability to simultaneously block multiple signaling pathways crucial for cancer cell survival and proliferation.[6][7] Its primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Lenvatinib potently inhibits VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4).[4][5][6] The VEGF/VEGFR signaling pathway is a critical driver of tumor angiogenesis.[8] By inhibiting these receptors, Lenvatinib effectively cuts off the blood supply to tumors, thereby impeding their growth and metastasis.[6][8]

-

Fibroblast Growth Factor Receptors (FGFRs): Lenvatinib also targets FGFR1, 2, 3, and 4.[4][5][7] Aberrant FGFR signaling can promote tumor cell proliferation, survival, and angiogenesis.[8]

-

Other Pro-oncogenic RTKs: In addition to VEGFRs and FGFRs, Lenvatinib inhibits other RTKs involved in cancer progression, including:

| Target Kinase | Lenvatinib IC₅₀ (nM) |

| VEGFR1 (FLT1) | 2.2 |

| VEGFR2 (KDR) | 1.3 |

| VEGFR3 (FLT4) | 1.3 |

| FGFR1 | 19 |

| FGFR2 | 31 |

| FGFR3 | 12 |

| PDGFRα | 39 |

| KIT | 19 |

| RET | 7.6 |

Data Source: Data compiled from publicly available literature. Actual values may vary depending on the assay conditions.

Downstream Signaling Pathway Inhibition

By binding to the ATP-binding pocket of these RTKs, Lenvatinib prevents their phosphorylation and subsequent activation of downstream signaling cascades. The key pathways inhibited by Lenvatinib include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[9]

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.[9]

Caption: Lenvatinib's multi-targeted inhibition of key RTKs.

Experimental Validation of Lenvatinib's Mechanism of Action

The elucidation of Lenvatinib's mechanism of action is the result of rigorous preclinical and clinical research. A variety of experimental techniques are employed to characterize its inhibitory activity and downstream effects.

In Vitro Kinase Inhibition Assays

The direct inhibitory effect of Lenvatinib on its target kinases is typically assessed using in vitro kinase assays.

3.1.1. Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is often done by quantifying the phosphorylation of a substrate.

3.1.2. Methodologies:

-

ELISA-based assays: These assays use antibodies to detect the phosphorylated substrate. The signal is typically colorimetric or fluorescent.

-

Mobility Shift Assays: These assays, such as the Off-chip Mobility Shift Assay (MSA), measure the change in mobility of a substrate upon phosphorylation.[7]

3.1.3. Experimental Workflow: ELISA-based Kinase Assay

Sources

- 1. Lenvatinib activates anti-tumor immunity by suppressing immunoinhibitory infiltrates in the tumor microenvironment of advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Identification and validation of a lenvatinib resistance-related prognostic signature in HCC, in which PFKFB4 contributes to tumor progression and lenvatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenvatinib plus anti-PD-1 antibody combination treatment activates CD8+ T cells through reduction of tumor-associated macrophage and activation of the interferon pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulatory Effects of Lenvatinib Plus Anti–Programmed Cell Death Protein 1 in Mice and Rationale for Patient Enrichment in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multitargeting strategy using lenvatinib and golvatinib: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure in the quest for novel therapeutic agents. Its presence in a wide array of natural products and synthetic compounds with significant biological effects underscores its importance. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This guide is designed to be a practical resource, offering not only a thorough understanding of the subject but also actionable protocols and insights to fuel further research and development.

The Quinoline Core: A Foundation for Diverse Biological Functions

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in medicinal chemistry.[1] The versatility of the quinoline nucleus allows for extensive functionalization at various positions, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[2] This inherent adaptability has led to the development of numerous clinically significant drugs.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2][3] Their modes of action are diverse, ranging from the inhibition of critical enzymes involved in DNA replication and repair to the disruption of signaling pathways that drive cancer progression.[4]

Mechanisms of Anticancer Action

2.1.1. Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by targeting topoisomerases, enzymes essential for resolving DNA topological problems during replication, transcription, and repair.[4] By stabilizing the topoisomerase-DNA cleavage complex, these derivatives lead to DNA strand breaks and ultimately trigger apoptosis.[5][6]

2.1.2. Kinase Inhibition: The dysregulation of protein kinases is a common feature of many cancers. Quinoline derivatives have been designed to target key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7] By blocking the activity of these kinases, these compounds can effectively halt tumor progression.[8]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example. [9]These compounds are effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. [10]The mechanism of action primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. [11]

Structure-Activity Relationship in Antimicrobial Quinolines

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. [12][13]For instance, the presence of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position are key features of many potent fluoroquinolones. Modifications at other positions can modulate the spectrum of activity, pharmacokinetic properties, and resistance profiles. [12]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1]

| Quinoline Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [14] |

| Mycobacterium tuberculosis H37Rv | 10 | [14] | |

| Quinoline-based hydroxyimidazolium hybrid 7c/7d | Cryptococcus neoformans | 15.6 | [14] |

| Quinoline-based hybrid 9 | Staphylococcus aureus | 0.12 | [1] |

| Streptococcus pyogenes | 8 | [1] | |

| Escherichia coli | 0.12 | [1] | |

| Quinoline-based hybrid 11 | Bacillus cereus | 50 | [15] |

| Staphylococcus aureus | 12.5 | [15] | |

| Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | 19.04 x 10⁻⁵ | [16] |

| Escherichia coli ATCC25922 | 609 x 10⁻⁵ | [16] |

| | Candida albicans ATCC10231 | 19.04 x 10⁻⁵ | [16]|

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion method is a widely used, simple, and cost-effective technique for preliminary antimicrobial susceptibility testing. [3]Its primary advantage is the ability to test multiple antibiotics against a single microorganism simultaneously. [17]However, it is a qualitative or semi-quantitative method and does not provide a precise MIC value, which is a limitation compared to broth dilution methods. [7][17] Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. [16]2. Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a lawn of growth. [17]3. Disk Application: Aseptically apply paper disks impregnated with a known concentration of the quinoline derivative onto the surface of the inoculated agar plate. Ensure the disks are placed with sufficient distance between them to prevent overlapping zones of inhibition. [16]4. Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: Compare the measured zone diameters to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to categorize the microorganism as susceptible, intermediate, or resistant to the tested quinoline derivative.

Antimalarial Activity: A Historical and Enduring Legacy

The history of quinoline-based drugs is inextricably linked to the fight against malaria, with quinine, isolated from the bark of the Cinchona tree, being one of the earliest and most famous examples. [18]Synthetic quinoline antimalarials, such as chloroquine and primaquine, have been mainstays of malaria treatment for decades. [19]

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, is the interference with the detoxification of heme in the malaria parasite. [2]During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and are thought to inhibit hemozoin formation by capping the growing crystal face or by forming a complex with heme, preventing its polymerization. [2][12][20][21]This leads to the buildup of toxic free heme, which damages parasite membranes and leads to its death.

Mechanism of Action: Inhibition of Hemozoin Formation

Caption: Quinoline antimalarials disrupt heme detoxification in the parasite.

In Vivo Evaluation of Antimalarial Activity

The Plasmodium berghei-infected mouse model is a widely used and well-established in vivo model for the primary screening of potential antimalarial compounds. [22][23]The choice of this model is based on its reproducibility, the relatively short duration of the infection, and the ability to assess both prophylactic and curative efficacy.

Experimental Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice

-

Animal Model: Use Swiss albino mice of a specific weight range.

-

Parasite Inoculation: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells.

-

Compound Administration: Administer the test quinoline derivative orally or via another appropriate route to groups of infected mice for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group treated with a standard antimalarial drug (e.g., chloroquine).

-

Parasitemia Determination: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.

-

Smear Staining and Examination: Stain the blood smears with Giemsa stain and examine them under a microscope to determine the percentage of parasitized red blood cells.

-